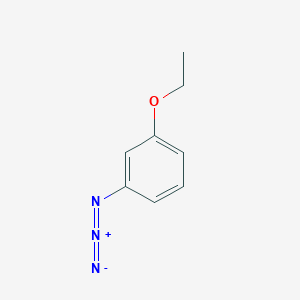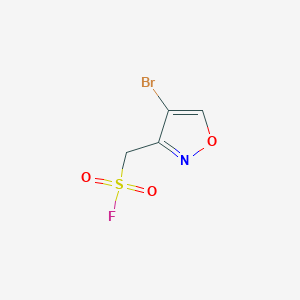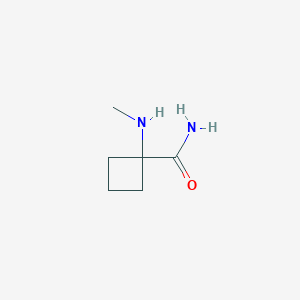
3-Ethyl-5-fluoroaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-fluoroaniline hydrochloride is a chemical compound with the molecular formula C8H11ClFN. It is widely used in various fields of research and industry due to its unique properties. This compound is known for its applications in organic synthesis, pharmaceuticals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-fluoroaniline hydrochloride typically involves the nitration of ethylbenzene followed by reduction and halogenation. The process begins with the nitration of ethylbenzene to form 3-ethyl-5-nitrobenzene. This intermediate is then reduced to 3-ethyl-5-aminobenzene using a reducing agent such as iron and hydrochloric acid. Finally, the fluorination of 3-ethyl-5-aminobenzene is carried out using a fluorinating agent like hydrogen fluoride to obtain 3-Ethyl-5-fluoroaniline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-5-fluoroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 3-ethyl-5-fluoroaniline.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Produces quinones.
Reduction: Yields 3-ethyl-5-fluoroaniline.
Substitution: Results in various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-5-fluoroaniline hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and polymers
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5-fluoroaniline hydrochloride involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, affecting their activity and function. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity. The pathways involved include nucleophilic substitution and hydrogen bonding interactions.
Comparación Con Compuestos Similares
4-Fluoroaniline: Similar in structure but differs in the position of the fluorine atom.
3-Ethylaniline: Lacks the fluorine atom, resulting in different chemical properties.
5-Fluoro-2-methylaniline: Another fluorinated aniline derivative with different substitution patterns
Uniqueness: 3-Ethyl-5-fluoroaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and fluorine groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H11ClFN |
|---|---|
Peso molecular |
175.63 g/mol |
Nombre IUPAC |
3-ethyl-5-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C8H10FN.ClH/c1-2-6-3-7(9)5-8(10)4-6;/h3-5H,2,10H2,1H3;1H |
Clave InChI |
JANWACDNQREIEY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


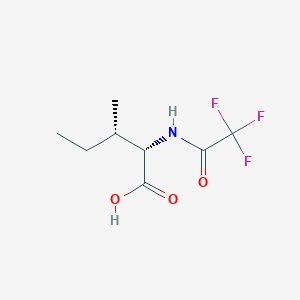
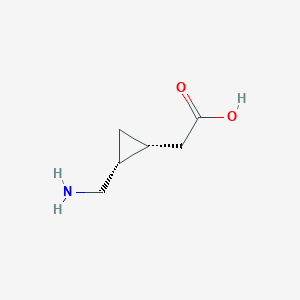
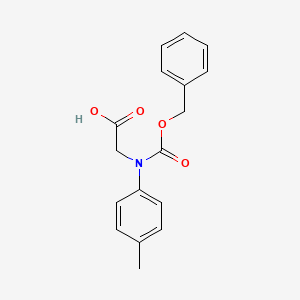
![1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B13514108.png)
![2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13514116.png)
![{3-[(3-Chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B13514117.png)
![1-Azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13514125.png)
![5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13514140.png)


